![molecular formula C15H8ClN B14739494 2-Chloroindeno[1,2,3-de]quinoline CAS No. 6297-30-9](/img/structure/B14739494.png)
2-Chloroindeno[1,2,3-de]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroindeno[1,2,3-de]quinoline is a heterocyclic compound with the molecular formula C15H8ClN and a molecular weight of 237.68 g/mol It is characterized by a fused ring structure that includes both indene and quinoline moieties, with a chlorine atom substituent at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroindeno[1,2,3-de]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α,β-unsaturated aldehydes as starting materials . The reaction conditions often involve the use of catalysts such as glassy carbon and molecular iodine under solvent-free or microwave-assisted conditions . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are employed to optimize the production process. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
2-Chloroindeno[1,2,3-de]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as or .
Reduction: Reduction reactions typically involve reagents like or .
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with reagents such as sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The reactions of this compound are often carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions .
Major Products Formed
The major products formed from these reactions include various substituted quinolines and indeno derivatives . These products are of interest for their potential biological and chemical properties .
科学的研究の応用
2-Chloroindeno[1,2,3-de]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It finds applications in the development of dyes , pigments , and organic semiconductors .
作用機序
The mechanism of action of 2-Chloroindeno[1,2,3-de]quinoline involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial DNA gyrase and topoisomerase IV , leading to the disruption of DNA replication and cell death . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
2-Chloroindeno[1,2,3-de]quinoline can be compared with other similar compounds such as:
Quinoline: Known for its antimalarial properties.
Indenoquinoline: Studied for its anticancer activity.
Hydroquinoline: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its fused ring structure and the presence of a chlorine substituent, which imparts distinct chemical and biological properties.
特性
CAS番号 |
6297-30-9 |
|---|---|
分子式 |
C15H8ClN |
分子量 |
237.68 g/mol |
IUPAC名 |
3-chloro-4-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene |
InChI |
InChI=1S/C15H8ClN/c16-14-8-12-10-5-2-1-4-9(10)11-6-3-7-13(17-14)15(11)12/h1-8H |
InChIキー |
NMJGBCONSRNWQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=NC4=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


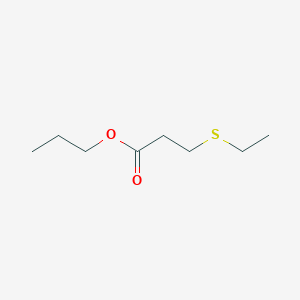
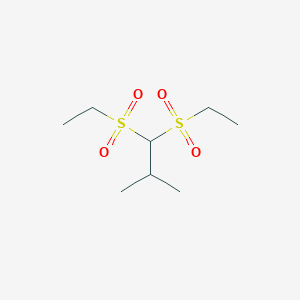
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
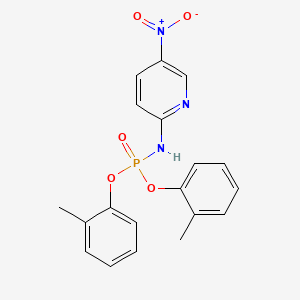
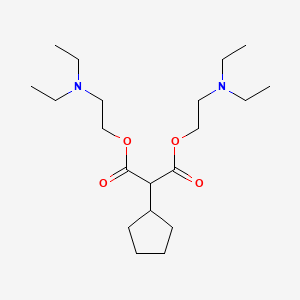
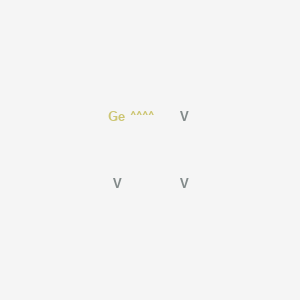
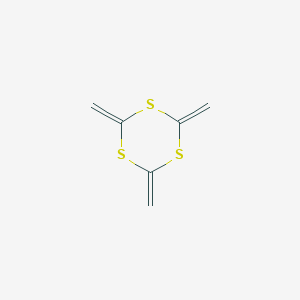
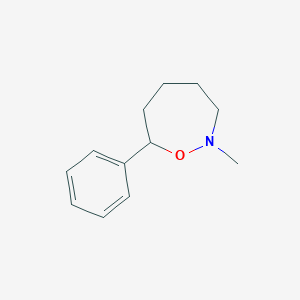
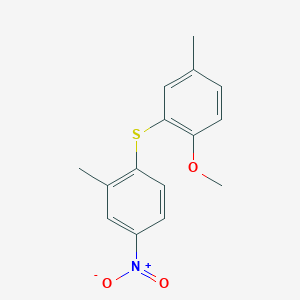
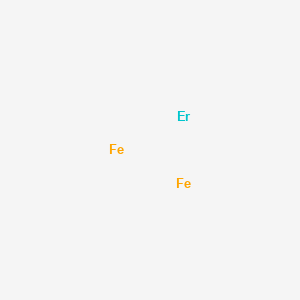
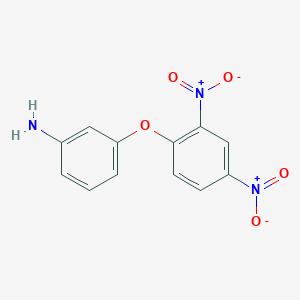
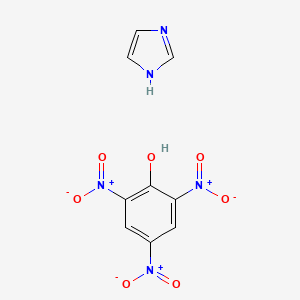

![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
